molecular formula C18H21N5O4 B12172148 N-(2,5-dimethoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B12172148
M. Wt: 371.4 g/mol
InChI Key: LTVRIWKEFCUAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 6-methoxy group and a butanamide-linked 2,5-dimethoxyphenyl moiety. This compound is hypothesized to function as a phosphodiesterase 4 (PDE4) inhibitor based on structural similarities to validated PDE4 inhibitors in the triazolopyridazine class, such as compound 18 (described in ). PDE4 inhibitors are therapeutic candidates for inflammatory and respiratory diseases due to their role in modulating cyclic adenosine monophosphate (cAMP) signaling .

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H21N5O4/c1-25-12-7-8-14(26-2)13(11-12)19-17(24)6-4-5-15-20-21-16-9-10-18(27-3)22-23(15)16/h7-11H,4-6H2,1-3H3,(H,19,24)

InChI Key

LTVRIWKEFCUAGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Similarities to [1,2,4]Triazolo[4,3-b]pyridazine-Based PDE4 Inhibitors

The compound shares critical structural motifs with compound 18 (), a potent PDE4 inhibitor:

  • Core structure: Both feature the [1,2,4]triazolo[4,3-b]pyridazine scaffold, known for high PDE4 isoform selectivity.
  • Substituents : A 2,5-dimethoxyphenyl group is retained in both compounds, which is critical for binding to the PDE4 catalytic domain.
  • Methoxy groups : The 6-methoxy substitution on the pyridazine ring is conserved, enhancing hydrophobic interactions with the enzyme .

Key differences :

  • Side chain: The target compound replaces the 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl group in compound 18 with a butanamide-linked 2,5-dimethoxyphenyl chain.
Table 1: Structural and Functional Comparison with [1,2,4]Triazolo[4,3-b]pyridazine Analogues
Feature Target Compound Compound 18 ()
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine
Pyridazine Substitution 6-methoxy 6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)
Phenyl Appendage N-(2,5-dimethoxyphenyl)butanamide 2,5-dimethoxyphenyl
PDE4A IC₅₀ Not reported (inferred potency based on SAR) <10 nM (high potency)
Selectivity Presumed PDE4 isoform selectivity >1000-fold selectivity for PDE4 isoforms

Comparison with Other Heterocyclic PDE4 Inhibitors

describes sulfonamide derivatives (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-based compounds) with distinct cores and substituents. These differ significantly from the target compound:

  • Core structure : Pyrrolotriazolopyrazine vs. triazolopyridazine. The former may exhibit different binding modes due to altered electron distribution and ring geometry.
Table 2: Comparison with Pyrrolotriazolopyrazine Derivatives ()
Feature Target Compound Patent Sulfonamide Derivatives ()
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
Key Substituent Butanamide Sulfonamide
Target Specificity PDE4 isoforms (presumed) PDE4 or other PDEs (not specified)
Pharmacokinetic Profile Likely improved solubility (amide group) Potential renal clearance (sulfonamide)

Research Findings and Implications

  • PDE4 Inhibition: The structural similarity to compound 18 suggests the target compound may exhibit nanomolar-range PDE4A inhibition, though direct IC₅₀ data are lacking. Docking studies from indicate that triazolopyridazines bind the PDE4 catalytic site via π-π stacking (aromatic cores) and hydrogen bonding (methoxy groups) .
  • Cell-Based Activity: Compound 18 demonstrated efficacy in suppressing TNF-α production in human monocytes, a benchmark for anti-inflammatory activity. The target compound’s butanamide chain may enhance cell permeability, but this requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.